molecular formula C21H24F3NO4 B11219309 Diethyl 1-(propan-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Diethyl 1-(propan-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11219309
M. Wt: 411.4 g/mol
InChI Key: ICJBUONZUBSPRH-UHFFFAOYSA-N
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Description

Diethyl 1-(propan-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate is a chemical compound that belongs to the dihydropyridine class. This class of compounds is known for its diverse applications, particularly in the field of medicinal chemistry. The compound features a dihydropyridine ring, which is a six-membered ring containing one nitrogen atom and five carbon atoms. The presence of the trifluoromethyl group and the ester functionalities adds to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 1-(propan-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate typically involves a multi-step process. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.

    Step 1: Condensation of 4-(trifluoromethyl)benzaldehyde with ethyl acetoacetate in the presence of ammonia.

    Step 2: Cyclization of the intermediate to form the dihydropyridine ring.

    Step 3: Esterification to introduce the diethyl ester groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Diethyl 1-(propan-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

    Oxidation: Pyridine derivatives.

    Reduction: Tetrahydropyridine derivatives.

    Substitution: Amide or ether derivatives, depending on the nucleophile used.

Scientific Research Applications

Diethyl 1-(propan-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a calcium channel blocker, which can be used in the treatment of cardiovascular diseases.

    Biological Research: The compound is used to investigate the role of dihydropyridine derivatives in biological systems.

    Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of diethyl 1-(propan-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate involves its interaction with calcium channels. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This leads to a decrease in intracellular calcium levels, resulting in vasodilation and reduced blood pressure.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: A widely used antihypertensive agent.

    Felodipine: Known for its long-acting effects in the treatment of hypertension.

Uniqueness

Diethyl 1-(propan-2-yl)-4-[4-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This makes it a valuable compound for further research and development in medicinal chemistry.

Properties

Molecular Formula

C21H24F3NO4

Molecular Weight

411.4 g/mol

IUPAC Name

diethyl 1-propan-2-yl-4-[4-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C21H24F3NO4/c1-5-28-19(26)16-11-25(13(3)4)12-17(20(27)29-6-2)18(16)14-7-9-15(10-8-14)21(22,23)24/h7-13,18H,5-6H2,1-4H3

InChI Key

ICJBUONZUBSPRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)C(F)(F)F)C(=O)OCC)C(C)C

Origin of Product

United States

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